molecular formula C15H10Cl2N4 B1597301 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine CAS No. 16033-74-2

4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine

Cat. No.: B1597301
CAS No.: 16033-74-2
M. Wt: 317.2 g/mol
InChI Key: UIKAQTBBQJSDQE-UHFFFAOYSA-N
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Description

4,6-Dichloro-N,N-diphenyl-1,3,5-triazin-2-amine ( 16033-74-2) is a high-purity triazine derivative with the molecular formula C₁₅H₁₀Cl₂N₄ and a molecular weight of 317.17 g/mol . This compound features a 1,3,5-triazine core strategically substituted with two chlorine atoms at the 4- and 6-positions and a diphenylamino group at the 2-position . It serves as a versatile synthetic intermediate in organic chemistry, particularly in the development of high-performance dyes and pigments for textiles and inks . Its utility extends to acting as a crosslinking agent in specialty polymers, where it enhances thermal and chemical resistance . Furthermore, the reactive triazine core, with chlorine sites amenable to nucleophilic substitution, makes it a valuable building block in the development of pharmaceuticals and agrochemicals, allowing for selective molecular modifications . Researchers also explore its application in advanced materials science, including the construction of covalent organic frameworks (COFs) and photoactive polymers . The compound is typically supplied as a fine crystalline powder and should be stored in a cool, dry place, protected from light and moisture to maintain stability . This product is intended for laboratory research and further manufacturing use only. It is not approved for human or animal use, nor for diagnostic purposes.

Properties

IUPAC Name

4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4/c16-13-18-14(17)20-15(19-13)21(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKAQTBBQJSDQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=NC(=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274830
Record name 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16033-74-2
Record name 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Setup

  • Solvent: Anhydrous, non-aqueous solvents such as acetone, tetrahydrofuran, or chlorinated solvents are preferred to avoid hydrolysis.
  • Temperature: Typically maintained between ambient and moderate elevated temperatures (e.g., 25°C to 100°C) to control substitution selectivity.
  • Molar Ratio: Cyanuric chloride is reacted with approximately one equivalent of diphenylamine to achieve mono-substitution at the 2-position.

Mechanism

The nucleophilic nitrogen of diphenylamine attacks the electrophilic carbon of cyanuric chloride, displacing a chlorine atom at the 2-position. The remaining chlorines at positions 4 and 6 remain intact due to lower reactivity under these conditions.

Purification

The product is isolated by standard organic purification techniques such as crystallization or column chromatography, yielding this compound with high purity.

Reaction Optimization and Yield Data

Based on analogous chlorotriazine syntheses and patent literature for related compounds, key factors influencing yield and purity include:

Parameter Optimal Range/Condition Effect on Product
Solvent Anhydrous, aprotic (e.g., acetone) Prevents hydrolysis, enhances selectivity
Temperature 25–100°C Controls substitution rate and selectivity
Molar ratio (amine:cyanuric chloride) ~1:1 Ensures mono-substitution
Reaction time 1–4 hours Sufficient for complete substitution
Acid scavenger Not required (anhydrous system) Simplifies process, minimizes impurities

The absence of acid scavengers is notable in the preparation of such chlorotriazines, as the reaction generates hydrogen chloride which can be managed by the anhydrous system and excess amine, improving yield and purity.

Comparative Analysis with Related Triazine Preparations

The preparation of this compound parallels methods used for other 2,4-dichloro-6-amino-s-triazines, where cyanuric chloride reacts with various mono-substituted amines in anhydrous conditions to yield high-purity products without acid acceptors. This approach is advantageous over aqueous or acid-neutralized systems which often produce impurities and lower yields.

Summary Table of Preparation Methods

Step Description Comments
Starting material Cyanuric chloride Commercially available
Nucleophile Diphenylamine Used in stoichiometric amount
Reaction environment Anhydrous, non-aqueous solvent Prevents hydrolysis and side reactions
Temperature 25–100°C Controls substitution selectivity
Acid scavenger Not required Simplifies process and improves purity
Purification Crystallization or chromatography Yields high-purity product
Stock solution prep Dissolution in DMSO or mixed solvents For experimental use

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 4 and 6 of the triazine ring undergo nucleophilic substitution with amines, alcohols, and thiols. This reactivity is central to synthesizing functionalized triazine derivatives.

Reaction with Amines

Primary and secondary amines replace chlorine atoms under mild conditions. For example:

  • Example : Reaction with 4-hexylresorcinol in xylene at 90°C with AlCl₃ yields 2-(2,4-dihydroxy-5-hexylphenyl)-4,6-diphenyl-s-triazine (88% purity) .

ReactantsConditionsProductYieldSource
4-HexylresorcinolXylene, AlCl₃, 90°C, 24h2-(2,4-dihydroxy-5-hexylphenyl) derivative52–98%
n-ButylamineNaH, DMF, RT2,4-Bis(n-butylamino)-6-chloro derivative93.4%

Reaction with Alcohols

Alkoxy groups can substitute chlorines using alkoxide nucleophiles. For instance:

  • Example : Reaction with lithium alkoxides in 1,2-dichloroethane produces 2-chloro-4-alkoxy-6-amino-triazines (50–89% yield) .

Coordination Chemistry

The compound acts as a precursor for bis-bidentate ligands in coordination polymers.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables aryl group introduction.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids in THF/water (80°C) using Pd(PPh₃)₄ as a catalyst yields biaryl-substituted triazines :

ReactantsConditionsProductYieldSource
Phenylboronic acidTHF/H₂O, Pd(PPh₃)₄, K₂CO₃2,4,6-Triphenyltriazine85%

Mechanistic Insights

  • Nucleophilic Aromatic Substitution (SNAr) : Chlorine atoms activate the triazine ring for substitution, facilitated by electron-withdrawing effects of adjacent groups. Reactions proceed via a two-step mechanism:

    • Formation of a Meisenheimer complex.

    • Departure of the chloride leaving group .

  • Temperature Dependence : Reactivity decreases with substitution; sequential substitutions require progressively harsher conditions (e.g., higher temps or stronger bases) .

Scientific Research Applications

Agricultural Applications

Herbicide Development
4,6-Dichloro-N,N-diphenyl-1,3,5-triazin-2-amine is primarily utilized as a herbicide. Its mechanism involves inhibiting specific biochemical pathways in plants, making it effective in controlling unwanted vegetation while minimizing crop damage. This selective action supports sustainable farming practices by reducing the need for broader-spectrum herbicides .

Case Study: Efficacy Against Weeds
Research has demonstrated the compound's effectiveness against various weed species. In field trials, it exhibited a significant reduction in the biomass of target weeds compared to untreated control plots. The compound's application rates were optimized to ensure maximum efficacy with minimal environmental impact.

Pharmaceutical Applications

Antimicrobial Properties
The compound has been investigated for its potential antimicrobial activity. Derivatives synthesized from this compound have shown effectiveness against Gram-negative bacteria such as E. coli and Gram-positive bacteria like S. aureus, as well as fungi like C. albicans.

Case Study: Synthesis of Antimicrobial Agents
In a study focused on developing new antimicrobial agents, researchers synthesized several derivatives of this compound and tested their efficacy against common pathogens. The results indicated that some derivatives exhibited potent antimicrobial activity, suggesting potential applications in pharmaceuticals.

Disinfectant Formulation
this compound is also employed in formulating water disinfectants. Its ability to eliminate harmful microorganisms makes it crucial for ensuring safe drinking water and maintaining public health standards .

Analytical Chemistry

Reagent for Analytical Methods
The compound is used as a reagent in various analytical techniques to detect and quantify other chemical substances. Its unique chemical properties enhance the accuracy of laboratory results and facilitate the development of new analytical methods .

Mechanochemical Synthesis

Synthesis of Amides
In recent studies, this compound has been utilized in mechanochemical reactions to synthesize amides from carboxylic acids efficiently. This method provides a rapid and effective approach to amide synthesis with potential applications in organic synthesis.

Mechanism of Action

Paraquat dichloride exerts its effects by inhibiting photosystem I in plants, leading to the production of reactive oxygen species. These reactive oxygen species cause oxidative damage to cellular components, ultimately leading to cell death. The molecular targets include:

Comparison with Similar Compounds

Paraquat dichloride is unique compared to other similar compounds due to its high toxicity and effectiveness as a herbicide. Similar compounds include:

    Diquat: Another bipyridinium herbicide with similar properties but lower toxicity.

    Methyl viologen: A related compound used in redox chemistry studies.

Paraquat dichloride stands out due to its strong herbicidal activity and ability to induce oxidative stress .

Biological Activity

4,6-Dichloro-N,N-diphenyl-1,3,5-triazin-2-amine (CAS Number: 16033-74-2) is a compound characterized by its triazine ring structure and significant biological activity. This article explores its diverse applications and biological effects, particularly in agricultural chemistry, pharmaceuticals, and water treatment.

Chemical Structure and Properties

The molecular formula of this compound is C15H10Cl2N4C_{15}H_{10}Cl_2N_4, with a molecular weight of approximately 317.17 g/mol. The compound features two chlorine atoms at positions 4 and 6 on the triazine ring and two phenyl groups attached to the nitrogen atom at position 2. This unique structure contributes to its chemical reactivity and biological properties.

1. Agricultural Chemistry

This compound is widely used in the formulation of herbicides. Its selective action allows for effective control of unwanted plant growth while minimizing adverse effects on crops. This property is crucial for sustainable farming practices aimed at reducing chemical inputs while maintaining crop yield .

2. Pharmaceuticals

The compound has been investigated for its potential as a therapeutic agent. Its unique chemical structure enables it to interact with various biological targets, making it a candidate for drug development. Research indicates that derivatives of triazine compounds exhibit significant antitumor activity and can inhibit specific cancer pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
HerbicidalEffective in controlling unwanted plant growth with minimal crop damage
AntitumorPotential in developing new therapeutic agents targeting cancer pathways
AntimicrobialUsed in water treatment formulations to eliminate harmful microorganisms
Analytical ChemistryActs as a reagent in various analytical methods enhancing accuracy in laboratory results

3. Water Treatment

In the realm of public health, this compound is utilized in the formulation of disinfectants that target harmful microorganisms in water supplies. Its effectiveness in this application underscores its importance in ensuring safe drinking water .

Case Studies

Recent studies have focused on optimizing the pharmacological properties of triazine derivatives similar to this compound. For instance:

  • Antitubercular Activity : Research highlighted the role of triazine compounds in intrabacterial drug metabolism (IBDM), showing promising results against tuberculosis by releasing nitric oxide (NO) and inhibiting key metabolic pathways .
  • Anticancer Efficacy : A study demonstrated that certain modifications to the triazine structure could enhance anticancer properties through improved solubility and bioavailability .

Q & A

How can the synthesis of 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine be optimized under varying reaction conditions?

Basic Research Question
Methodological Answer:
Synthesis optimization involves systematic variation of parameters such as solvent choice, temperature, stoichiometry, and base selection. For example:

  • Solvent: Dichloromethane (CH₂Cl₂) is commonly used due to its low polarity, facilitating controlled substitution at 0°C (Step 1 in ). Acetone may also be employed for neutral pH conditions ( ).
  • Temperature: Stepwise temperature control (0°C → room temperature) ensures selective mono- and di-substitution on the triazine core ().
  • Base: Hünig’s base (DIPEA) is preferred for its ability to scavenge HCl, preventing side reactions (). Sodium bicarbonate is used in acetone-based syntheses to maintain neutrality ( ).
  • Purification: Gradient silica column elution (2–40% ethyl acetate in hexanes) yields high-purity products (86–91% yields) .

What analytical techniques are most reliable for characterizing this compound and its derivatives?

Basic Research Question
Methodological Answer:
A multi-technique approach is critical:

  • NMR Spectroscopy: 1H^1H and 13C^13C NMR (e.g., DMSO-d₆) resolve substituent effects on the triazine ring, such as cyclopentyl and phenyl group integration ( ).
  • HRMS/LC-MS: High-resolution mass spectrometry confirms molecular formulas (e.g., [M+H]+^+ at 317.1319 for derivatives) ( ).
  • Chromatography: TLC and column chromatography monitor reaction progress and purity ( ).
  • DFT/TD-DFT Studies: Computational methods predict electronic transitions and stability, validated against experimental UV-Vis and NMR data ( ) .

How do steric and electronic factors influence substitution patterns on the triazine core during derivatization?

Advanced Research Question
Methodological Answer:

  • Steric Effects: Bulky substituents (e.g., cyclopentyl) favor substitution at less hindered positions. For instance, cyclopentylamine reacts preferentially at the 4-position of cyanuric chloride, leaving the 6-position available for subsequent aryl substitution ().
  • Electronic Effects: Electron-withdrawing groups (e.g., Cl) activate the triazine ring for nucleophilic attack. In Step 2 of -difluoroaniline reacts at the 6-position due to enhanced electrophilicity from adjacent chlorines.
  • Kinetic Control: Low temperatures (0°C) favor mono-substitution, while room temperature enables di-substitution (). Quantitative analysis via 1H^1H NMR integration and LC-MS retention times can validate selectivity .

What computational strategies are effective in predicting the reactivity and electronic properties of this compound?

Advanced Research Question
Methodological Answer:

  • Density Functional Theory (DFT): Used to calculate frontier molecular orbitals (HOMO-LUMO gaps), which correlate with reactivity. For example, uses DFT to model charge distribution and stability of triazine derivatives.
  • TD-DFT: Predicts UV-Vis absorption spectra, aiding in the design of photophysically active compounds ( ).
  • Solvent Modeling: Polarizable continuum models (PCM) simulate solvent effects on reaction pathways, guiding solvent selection for synthesis .

How can researchers resolve contradictions in reported yields or reaction outcomes for triazine derivatives?

Advanced Research Question
Methodological Answer:

  • Variable Analysis: Compare protocols for solvent purity, reagent ratios, and heating methods. For example, reports 86–91% yields using CH₂Cl₂ and Hünig’s base, while uses acetone/sodium bicarbonate but lacks yield data.
  • Reproducibility Checks: Replicate reactions with controlled variables (e.g., degassed solvents, inert atmosphere).
  • Side Reaction Identification: Use LC-MS or 19F^19F NMR to detect byproducts from incomplete substitution or hydrolysis.
  • Statistical Optimization: Apply factorial design ( ) to test interactions between variables (e.g., temperature × base strength) .

What strategies are recommended for establishing structure-activity relationships (SAR) in triazine-based bioactive compounds?

Advanced Research Question
Methodological Answer:

  • Derivative Libraries: Synthesize analogs with systematic substituent variations (e.g., alkyl vs. aryl groups) ( ).
  • Biological Assays: Test derivatives against target enzymes (e.g., cruzain in ) to correlate substituent properties (logP, H-bond donors) with IC₅₀ values.
  • Molecular Docking: Model triazine-enzyme interactions to identify critical binding motifs (e.g., halogen bonds from Cl substituents).
  • Meta-Analysis: Cross-reference published bioactivity data with synthetic protocols to identify trends (e.g., di-substituted triazines often show higher potency) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine
Reactant of Route 2
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4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.